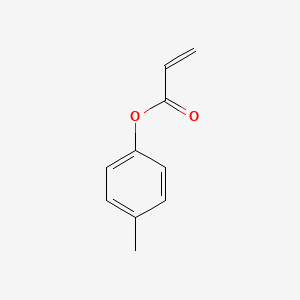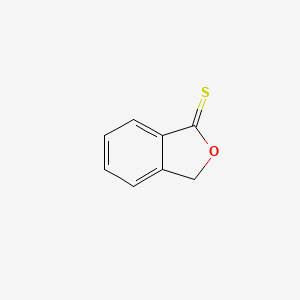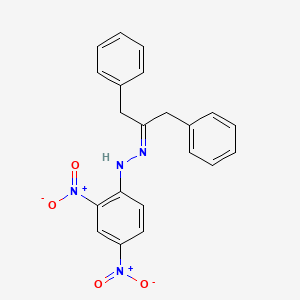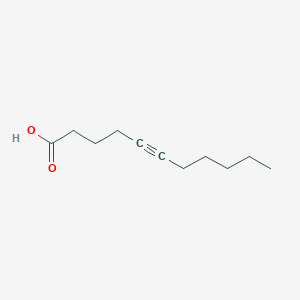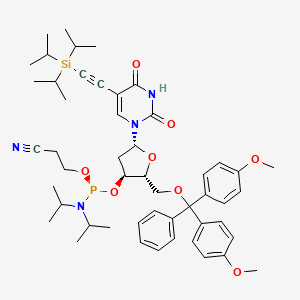![molecular formula C20H14O2 B14753882 3H-Spiro[2-benzofuran-1,9'-xanthene] CAS No. 160-33-8](/img/structure/B14753882.png)
3H-Spiro[2-benzofuran-1,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Spiro[2-benzofuran-1,9’-xanthene] is a heterocyclic compound that belongs to the class of xanthene derivatives These compounds are known for their unique structural features, which include a spiro connection between a benzofuran and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[2-benzofuran-1,9’-xanthene] typically involves the reaction of fluorescein with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a catalyst, such as phosphorus pentoxide on silica (P2O5/SiO2), to facilitate the formation of the spiro compound . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 3H-Spiro[2-benzofuran-1,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and scalability. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[2-benzofuran-1,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 3H-Spiro[2-benzofuran-1,9’-xanthene], which can have different functional groups attached to the benzofuran or xanthene moieties .
Scientific Research Applications
3H-Spiro[2-benzofuran-1,9’-xanthene] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Spiro[2-benzofuran-1,9’-xanthene] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb light and emit it at a different wavelength. This property is utilized in various imaging and diagnostic applications . The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, leading to changes in their structure and function .
Comparison with Similar Compounds
3H-Spiro[2-benzofuran-1,9’-xanthene] can be compared with other xanthene derivatives, such as fluorescein and eosin:
Fluorescein: Similar in structure but lacks the spiro connection.
Eosin: Contains bromine atoms and is used as a biological stain and in photodynamic therapy.
List of Similar Compounds
- Fluorescein
- Eosin
- Rose Bengal
- Rhodamine
3H-Spiro[2-benzofuran-1,9’-xanthene] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
160-33-8 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,9'-xanthene] |
InChI |
InChI=1S/C20H14O2/c1-2-8-15-14(7-1)13-21-20(15)16-9-3-5-11-18(16)22-19-12-6-4-10-17(19)20/h1-12H,13H2 |
InChI Key |
ZXCCEXHTMGOOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


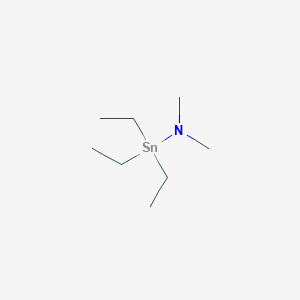



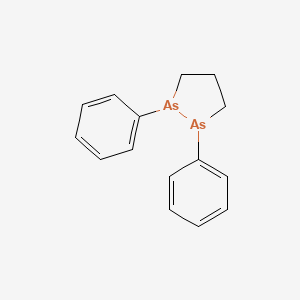
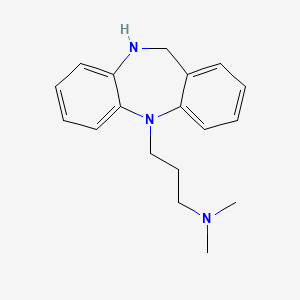
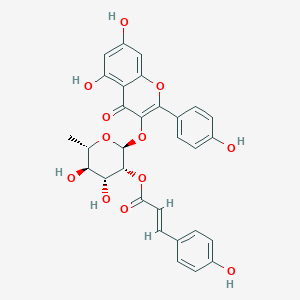
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
